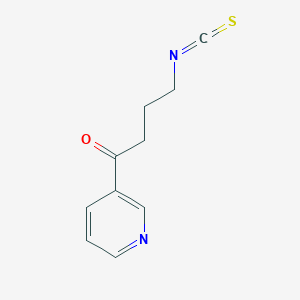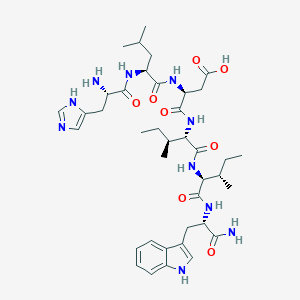
Endothelin (16-21) amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endothelin (16-21) amide is a peptide that plays a crucial role in various physiological and pathological processes. It is a potent vasoconstrictor and has been implicated in the development of cardiovascular diseases, such as hypertension and heart failure. In recent years, there has been a growing interest in the synthesis and study of this peptide due to its potential therapeutic applications.
Wirkmechanismus
Endothelin (Endothelin (16-21) amide) amide exerts its effects by binding to endothelin receptors, which are G protein-coupled receptors expressed on various cell types, including vascular smooth muscle cells and cardiomyocytes. Binding of endothelin (Endothelin (16-21) amide) amide to its receptor leads to activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, ultimately resulting in vasoconstriction and other physiological effects.
Biochemische Und Physiologische Effekte
Endothelin (Endothelin (16-21) amide) amide has been shown to have a variety of biochemical and physiological effects, including vasoconstriction, pro-inflammatory effects, and modulation of ion channels. In addition, it has been shown to modulate the activity of various enzymes, including nitric oxide synthase and angiotensin-converting enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using endothelin (Endothelin (16-21) amide) amide in laboratory experiments is its potent vasoconstrictor activity, which allows for the study of vascular tone and blood pressure regulation. However, one limitation is its potential toxicity, as high concentrations of the peptide can lead to tissue damage and cell death.
Zukünftige Richtungen
There are several future directions for research on endothelin (Endothelin (16-21) amide) amide. One area of interest is the development of novel therapeutic agents that target the endothelin system for the treatment of cardiovascular diseases. Additionally, there is a need for further elucidation of the molecular mechanisms underlying the effects of endothelin (Endothelin (16-21) amide) amide, particularly with regard to its pro-inflammatory effects and modulation of ion channels. Finally, there is a need for further investigation into the potential toxicity of the peptide and its effects on various cell types.
Synthesemethoden
The synthesis of endothelin (Endothelin (16-21) amide) amide involves several steps, including solid-phase peptide synthesis, purification, and characterization. The peptide is typically synthesized using Fmoc-based chemistry, which involves the sequential coupling of protected amino acids onto a solid support. After completion of the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The identity and purity of the peptide are confirmed using mass spectrometry and analytical HPLC.
Wissenschaftliche Forschungsanwendungen
Endothelin (Endothelin (16-21) amide) amide has been extensively studied in the context of cardiovascular diseases. It has been shown to play a critical role in regulating vascular tone and blood pressure, and its dysregulation has been implicated in the development of hypertension and heart failure. Additionally, endothelin (Endothelin (16-21) amide) amide has been shown to have pro-inflammatory effects and may contribute to the pathogenesis of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
CAS-Nummer |
122855-39-4 |
|---|---|
Produktname |
Endothelin (16-21) amide |
Molekularformel |
C39H58N10O8 |
Molekulargewicht |
794.9 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 |
InChI-Schlüssel |
FWVZHRHXIMSTNH-IVGDYKFASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
Andere CAS-Nummern |
122855-39-4 |
Sequenz |
HLDIIW |
Synonyme |
endothelin (16-21) amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



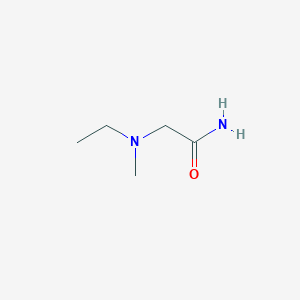
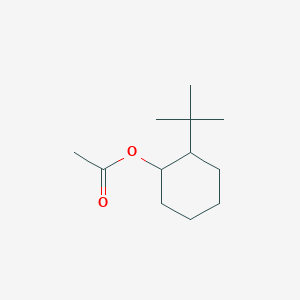
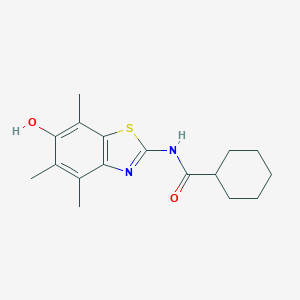
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
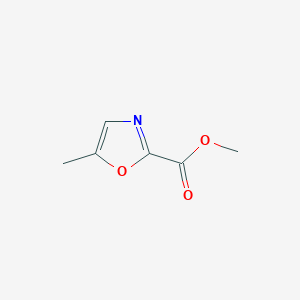
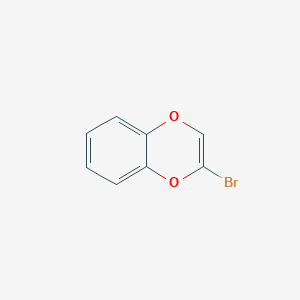
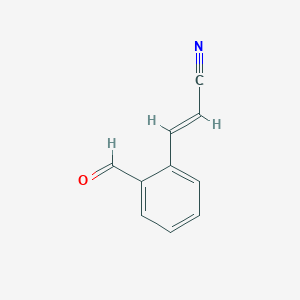
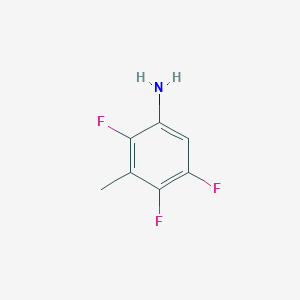
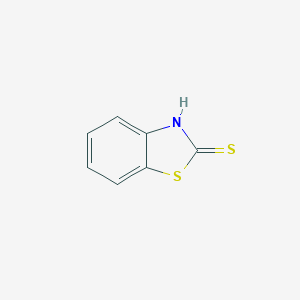
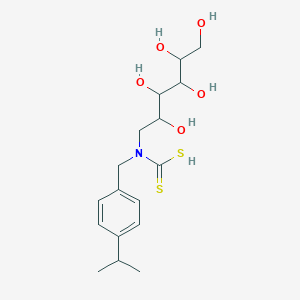
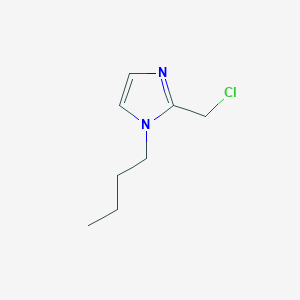
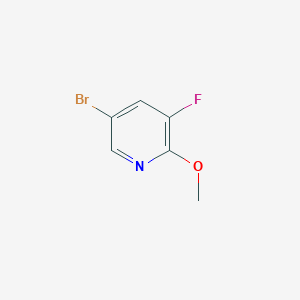
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
